N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a complex organic compound with the chemical formula and a molecular weight of approximately 425.9 g/mol. This compound belongs to the class of oxalamides, which are characterized by the presence of an oxalamide functional group. The structure includes a chloro-substituted phenyl ring and a dioxidoisothiazolidin moiety, which contribute to its unique chemical properties.
The compound is identified by its CAS number 1105230-29-2 and is cataloged in various chemical databases, including PubChem and ChemSrc. It is classified under organic compounds due to its carbon-based structure and exhibits properties typical of both amides and heterocycles.
The synthesis of N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-(dimethylamino)ethyl)oxalamide typically involves multi-step synthetic routes. The initial steps focus on constructing the core structure, which integrates the oxalamide and isothiazolidin moieties.
Key steps in the synthesis may include:
The entire synthesis process may require optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-(dimethylamino)ethyl)oxalamide can be represented using various notations:
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC=C
ACODZGDOPRCTBM-UHFFFAOYSA-N
The compound's molecular characteristics include:
N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-(dimethylamino)ethyl)oxalamide can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism by which N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-(dimethylamino)ethyl)oxalamide exerts its biological effects involves interactions with specific molecular targets within cells. These targets may include enzymes or receptors that modulate cellular pathways. The compound's structure facilitates binding to these targets, potentially leading to therapeutic effects or biological activity.
While specific physical properties such as density and melting point are not readily available, general characteristics can be inferred from similar compounds in its class.
Chemical properties include:
N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-(dimethylamino)ethyl)oxalamide has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2